

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxy-2-nitrobenzoic acid**

Cat. No.: **B181690**

[Get Quote](#)

This document provides an in-depth technical guide to the spectroscopic analysis of **3-Hydroxy-2-nitrobenzoic acid** ($C_7H_5NO_5$), a key chemical intermediate.^{[1][2]} This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural confirmation and purity assessment. We will explore the compound's signature responses to Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering field-proven insights into data interpretation and experimental best practices.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is crucial for interpreting spectroscopic data. **3-Hydroxy-2-nitrobenzoic acid** possesses a benzene ring substituted with three key functional groups: a carboxylic acid (-COOH), a hydroxyl group (-OH), and a nitro group (-NO₂). The relative positions of these groups (ortho, meta) create a distinct electronic environment that governs the molecule's spectroscopic behavior.

- Carboxylic Acid (-COOH): Expected to show a characteristic broad O-H stretch in the IR spectrum and a highly deshielded proton and carbon signal in NMR.
- Hydroxyl Group (-OH): Will also produce an O-H stretch in the IR spectrum. Its proton signal in ¹H NMR will be environmentally sensitive.

- Nitro Group (-NO₂): A strong electron-withdrawing group, it will significantly influence the chemical shifts of nearby aromatic protons and carbons. Its presence is confirmed by strong, characteristic stretching vibrations in the IR spectrum.
- Aromatic Ring: The substitution pattern will give rise to a specific set of signals in the aromatic region of the NMR spectra and characteristic bands in the IR spectrum.

The interplay of these groups provides a unique spectroscopic fingerprint, allowing for unambiguous identification.

Diagram 1: Annotated Structure of **3-Hydroxy-2-nitrobenzoic Acid**

A reference diagram for atom numbering in spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the placement of functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for **3-Hydroxy-2-nitrobenzoic Acid**

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H4	~7.6 - 7.8	Doublet of doublets (dd)	~8.0, 1.5	1H
H5	~7.2 - 7.4	Triplet (t)	~8.0	1H
H6	~7.9 - 8.1	Doublet of doublets (dd)	~8.0, 1.5	1H
-OH (Phenol)	Variable, ~9.5 - 11.0	Singlet (broad)	-	1H
-COOH	Variable, >12.0	Singlet (broad)	-	1H

Note: Predicted values are based on established substituent effects and may vary with solvent and concentration.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Interpretation:

- **Aromatic Region (7.0-8.5 ppm):** The three aromatic protons (H4, H5, H6) appear in this region. The strong electron-withdrawing effects of the adjacent nitro and carboxylic acid groups deshield these protons, shifting them downfield.
 - H6: Is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift.
 - H4: Is ortho to the carboxylic acid group, also resulting in a downfield shift.
 - H5: Is meta to both the nitro and carboxylic acid groups, and ortho to the hydroxyl group, placing it at a relatively more shielded (upfield) position compared to H4 and H6.
- **Splitting Patterns:** The coupling between adjacent protons gives rise to characteristic splitting patterns. We expect to see a triplet for H5 (coupled to H4 and H6) and doublets of doublets for H4 and H6, reflecting their coupling to H5 and a weaker long-range coupling.
- **Labile Protons (-OH, -COOH):** The chemical shifts of the phenolic and carboxylic acid protons are highly variable and depend on solvent, concentration, and temperature. They

typically appear as broad singlets and are often the most downfield signals in the spectrum. They can be confirmed by a D₂O exchange experiment, where the signals will disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for **3-Hydroxy-2-nitrobenzoic Acid**

Carbon Label	Predicted Chemical Shift (δ , ppm)
C1 (C-NO ₂)	~140 - 145
C2 (C-COOH)	~125 - 130
C3 (C-OH)	~155 - 160
C4	~120 - 125
C5	~128 - 133
C6	~115 - 120
C7 (-COOH)	~165 - 170

Note: Predicted values are based on established substituent effects and may vary with solvent.

[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Interpretation:

- **Carbonyl Carbon (C7):** The carboxylic acid carbon is the most deshielded, appearing furthest downfield (>165 ppm).
- **Substituted Aromatic Carbons:** The carbons directly attached to substituents show distinct shifts. C3, bonded to the electronegative oxygen of the hydroxyl group, is significantly deshielded. C1, attached to the nitro group, is also shifted downfield.
- **Unsubstituted Aromatic Carbons:** C4, C5, and C6 appear in the typical aromatic region (115-135 ppm), with their specific shifts influenced by the electronic effects of the surrounding substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **3-Hydroxy-2-nitrobenzoic Acid**

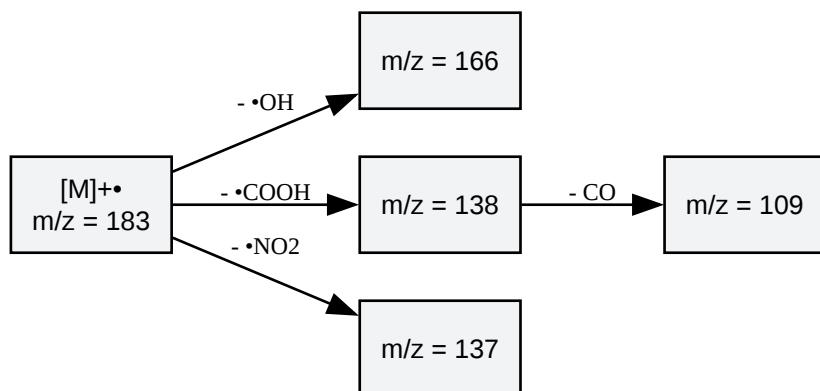
Wavenumber (cm ⁻¹)	Functional Group & Vibration Mode	Intensity
3400 - 2400	-OH Stretch (Carboxylic Acid, H-bonded)	Strong, Broad
~3200	-OH Stretch (Phenol)	Medium, Broad
3100 - 3000	C-H Stretch (Aromatic)	Medium
~1700	C=O Stretch (Carboxylic Acid)	Strong
1600, 1475	C=C Stretch (Aromatic Ring)	Medium
1550 - 1500	N-O Asymmetric Stretch (Nitro Group)	Strong
1350 - 1300	N-O Symmetric Stretch (Nitro Group)	Strong
1300 - 1200	C-O Stretch (Phenol/Carboxylic Acid)	Strong

Source: Adapted from standard IR correlation tables.[11][12][13][14][15]

Interpretation:

- Hydroxyl Region: The most prominent feature is an extremely broad absorption from ~3400 to 2400 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. [16] The phenolic O-H stretch often appears as a less broad feature superimposed on this signal.

- **Carbonyl Stretch:** A strong, sharp peak around 1700 cm^{-1} confirms the presence of the carboxylic acid's $\text{C}=\text{O}$ group.
- **Nitro Group Stretches:** Two strong absorptions, one asymmetric stretch near 1530 cm^{-1} and a symmetric stretch near 1350 cm^{-1} , are definitive evidence for the $-\text{NO}_2$ group.[\[16\]](#)
- **Aromatic Region:** $\text{C}=\text{C}$ stretching vibrations within the benzene ring typically appear as a pair of bands around 1600 and 1475 cm^{-1} . Aromatic C-H stretches are usually observed as weaker bands just above 3000 cm^{-1} .


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity and structure. The molecular weight of **3-Hydroxy-2-nitrobenzoic acid** is 183.12 g/mol .[\[1\]](#)[\[2\]](#)

Expected Fragmentation Pattern (Electron Ionization - EI):

- **Molecular Ion (M^+):** The parent molecule minus one electron, $[\text{C}_7\text{H}_5\text{NO}_5]^{+\bullet}$, should be observed at $\text{m/z} = 183$.
- **Key Fragments:** Fragmentation often involves the loss of small, stable neutral molecules or radicals. For this compound, characteristic losses include:
 - $[\text{M} - \text{OH}]^+$ (m/z 166): Loss of the hydroxyl radical from the carboxylic acid group.
 - $[\text{M} - \text{NO}_2]^+$ (m/z 137): Loss of a nitro group.
 - $[\text{M} - \text{COOH}]^+$ (m/z 138): Loss of the carboxyl radical.
 - $[\text{M} - \text{H}_2\text{O}]^{+\bullet}$ (m/z 165): Loss of water, potentially from the interaction of the ortho $-\text{COOH}$ and $-\text{NO}_2$ groups.
 - $[\text{M} - \text{CO}_2]^{+\bullet}$ (m/z 139): Decarboxylation is a common fragmentation pathway for benzoic acids.[\[17\]](#)

Diagram 2: Plausible EI-MS Fragmentation Pathway

[Click to download full resolution via product page](#)

A simplified representation of common fragmentation losses in EI-MS.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation (for ^1H and ^{13}C)

- Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice as it solubilizes polar compounds and allows for the observation of exchangeable -OH and -COOH protons.
- Sample Weighing: Accurately weigh 5-10 mg of **3-Hydroxy-2-nitrobenzoic acid**.
- Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
- Analysis: Insert the tube into the NMR spectrometer and proceed with standard acquisition protocols for ^1H and ^{13}C spectra.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount (a few milligrams) of the solid **3-Hydroxy-2-nitrobenzoic acid** powder directly onto the ATR crystal.
- Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
- Cleaning: After analysis, raise the press arm and thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Method Setup: Set up the mass spectrometer in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, as it readily forms the $[M-H]^-$ ion (m/z 182).
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
- Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion ($[M-H]^-$ or $[M+H]^+$) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions. This provides definitive structural information.

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The molecular weight from MS (183 g/mol) confirms the molecular formula. IR spectroscopy validates the presence of the key -COOH, -OH, and -NO₂ functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the precise atomic connectivity, confirming the 1,2,3-substitution pattern on the benzene ring. Together, these techniques provide a self-validating system for the unambiguous structural confirmation of **3-Hydroxy-2-nitrobenzoic acid**, ensuring its identity and purity for research and development applications.

References

- Infrared spectroscopy correlation table. (n.d.). Wikipedia.
- An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. (2020). PubMed.
- IR Correlation Table. (n.d.). Scribd.
- Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (2025). Doc Brown's Chemistry.
- Infrared spectroscopy correlation table. (n.d.). chemeurope.com.
- Simplified Infrared Correlation Chart. (n.d.). University of Colorado Boulder.
- Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison.
- Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (2021). Freie Universität Berlin.
- Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180.
- ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002466). (n.d.). Human Metabolome Database.
- **3-Hydroxy-2-nitrobenzoic acid** | C7H5NO5 | CID 293291. (n.d.). PubChem.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- ¹³C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). (n.d.). NP-MRD.
- What is the value of M/Z at base peak of benzoic acid/? (2019). ResearchGate.
- ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0002466). (n.d.). Human Metabolome Database.
- Benzoic acid, 2-hydroxy-3-nitro-. (n.d.). NIST WebBook.
- CASPRE - ¹³C NMR Predictor. (n.d.). caspre.ni-predict.com.
- Benzoic acid, 3-hydroxy-. (n.d.). NIST WebBook.
- 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. (n.d.). PubChem.

- 3-Hydroxy-4-nitrobenzoic acid. (n.d.). NIST WebBook.
- Supplementary data for. (n.d.). The Royal Society of Chemistry.
- Benzoic acid, 2-hydroxy-3-nitro-. (n.d.). NIST WebBook.
- **3-Hydroxy-2-nitrobenzoic acid.** (n.d.). LookChem.
- Predict ^{13}C carbon NMR spectra. (n.d.). NMRDB.org.
- Solved What IR peaks are present in 3-nitrobenzoic acid? (2020). Chegg.com.
- NMR Predictor. (n.d.). Chemaxon Docs.
- How to predict a proton NMR spectrum. (2022). YouTube.
- ^{13}C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- PROSPRE - ^1H NMR Predictor. (n.d.). pros-pre.ni-predict.com.
- Predict ^1H proton NMR spectra. (n.d.). NMRDB.org.
- Predict ^{13}C NMR spectra. (n.d.). Cheminfo.org.
- VII. ^1H and ^{13}C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.
- Fig. 4. ^1H NMR (A); ^{13}C NMR spectra of 3,4-DHBA purified from TNB... (n.d.). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Hydroxy-2-nitrobenzoic acid | C7H5NO5 | CID 293291 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PROSPRE [prospre.ca]
- 6. Visualizer loader [nmrdb.org]
- 7. CASPRE [caspre.ca]
- 8. Visualizer loader [nmrdb.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Predict ^{13}C NMR spectra [cheminfo.org]
- 11. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Solved What IR peaks are present in 3-nitrobenzoic acid? O | Chegg.com [chegg.com]
- 17. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181690#3-hydroxy-2-nitrobenzoic-acid-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

